molecular formula C6H4Cl2N2O B103527 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde CAS No. 16019-33-3

2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde

Cat. No.: B103527
CAS No.: 16019-33-3
M. Wt: 191.01 g/mol
InChI Key: QEBITPOSBYZLCY-UHFFFAOYSA-N
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Description

2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde is an organic compound with the molecular formula C6H4Cl2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions of the pyrimidine ring and an acetaldehyde group at the 5th position. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde involves the reaction of 2,4,6-trichloropyrimidine with acetaldehyde under suitable reaction conditions. The process typically involves heating the reactants under reflux conditions to facilitate the reaction . Another method involves the use of 4,6-dichloro-5-allylpyrimidine, which is reacted with dimethyl sulfoxide and triethylamine, followed by ozonolysis and subsequent treatment with thiourea .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and nucleic acid analogs.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: In the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde involves its interaction with various molecular targets, including enzymes and nucleic acids. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with nucleic acids, potentially interfering with DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloropyrimidine-5-carboxamide
  • 4,6-Dichloro-5-fluoropyrimidine
  • 1-(4,6-Dichloropyrimidin-5-yl)ethanone
  • Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate
  • 4,6-Dichloropyrimidin-5-ol

Uniqueness

2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde is unique due to the presence of both an aldehyde group and two chlorine atoms on the pyrimidine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(4,6-dichloropyrimidin-5-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-5-4(1-2-11)6(8)10-3-9-5/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBITPOSBYZLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)CC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553867
Record name (4,6-Dichloropyrimidin-5-yl)acetaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16019-33-3
Record name (4,6-Dichloropyrimidin-5-yl)acetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16019-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4,6-Dichloropyrimidin-5-yl)acetaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4, 6-dichloro-pyrimidin-5-yl)-acetaldehyde
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

To a stirred solution of 5-allyl-4,6-dichloropyrimidine (2.5 g) in dry dioxane (25 mL), N-methyl morpholine N-oxide (2.3 g) and osmium tetroxide (0.85 mL, 25% solution in water) were added. The reaction mixture was stirred at room temperature for 2 hours before being quenched by solid sodium bisulphate. The reaction mixture was filtered through celite bed. The celite bed was washed with dioxane (10 mL). The combined filtrate was taken into a 100 mL three necked round bottom flask and sodium metaperiodate (6 g, in 5 mL water) was added. The reaction mixture was stirred at room temperature for about 3 hours, then diluted with water (30 mL). Aqueous layer was extracted with dichloromethane (2×25 mL). The combined organic layer was washed with brine (50 mL) and dried over anhydrous Na2SO4. Evaporation of solvents under reduced pressure gave crude product, which was treated with hexane to offer a solid. The solid obtained was filtered, washed with cold hexane (50 mL) and dried under vacuum to get 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde (1.7 g) as white solid. 1H NMR (DMSO-d6): δ 4.21 (s, 2H), 8.86 (s, 1H), 9.7 (s, 1H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.85 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-[(1,3-dithiolan-2-yl)methyl]-4,6-dichloropyrimidine (compound of the formula IV-1, 13.4 g, 0.05 mol) was added to 200 mL of a 4:1 mixture of acetonitrile and water, and mercury dichloride (27.1 g, 0.1 mol) and calcium carbonate (10 g, 0.1 mol) were then further added with stirring. After 6 hours of reaction at the room temperature, suction filtration was carried out. The solid was washed with acetonitrile and then the combined filtrate was subjected to solvent removal, followed by the addition of 200 mL of dichloromethane. The organic phase was then washed with an aqueous solution saturated with sodium bicarbonate, dried and subjected to solvent removal, resulting in a yellow solid. The solid was then recrystallized in ethyl acetate and petroleum ether (1:1) in order to obtain a yellowish solid of 8.3 g with a yield of 87%. 1HNMR (400 MHz, CDCl3) δ: 9.80 (s, 1H), 8.74 (s, 1H), 4.14 (s, 2H).
Name
5-[(1,3-dithiolan-2-yl)methyl]-4,6-dichloropyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
27.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 5-Allyl-4,6-dichloro-pyrimidine (Preparation 207, 30 g, 0.159 mole) in dry dichloromethane (400 mL) was bubbled ozone at −70° C. for 30 min. After excess ozone was purged by nitrogen gas, dimethyl sulfide (10 mL) was added at −5° C., and the reaction was stirred for 2 hours. The mixture was washed with water, brine, dried over sodium sulfate, and evaporated in vacuo. The crude material was purified by trituration from pentane-diethyl ether to afford the title compound as a colorless solid in 84% yield, 10 g.
Quantity
30 g
Type
reactant
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde
Reactant of Route 2
2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde
Reactant of Route 3
2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde
Reactant of Route 4
Reactant of Route 4
2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde
Reactant of Route 5
2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde
Reactant of Route 6
2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde

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